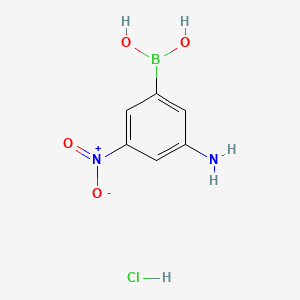

(3-Amino-5-nitrophenyl)boronic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is a boronic acid derivative . It has garnered significant attention in scientific research due to its unique and versatile properties.

Synthesis Analysis

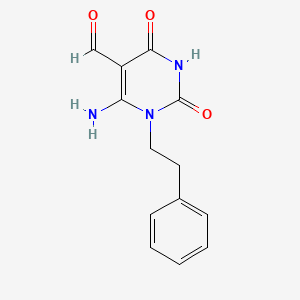

This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions . It can be used to form C-C bonds by the reaction with aryl or vinyl halides . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis

The molecular formula of “(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is C6H8BClN2O4. Its molecular weight is 218.4 g/mol.Chemical Reactions Analysis

“(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is used in Suzuki–Miyaura coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The melting point of “(3-Amino-5-nitrophenyl)boronic acid hydrochloride” is between 136°C and 141°C . It should be stored at ambient temperatures .Aplicaciones Científicas De Investigación

Sensing Applications

(3-Amino-5-nitrophenyl)boronic acid hydrochloride: is utilized in various sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is pivotal for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample.

Biological Labelling and Protein Manipulation

The compound’s ability to form stable complexes with diols allows it to be used in biological labelling and protein manipulation. This includes the modification of proteins, which is essential for understanding protein function and interaction .

Therapeutic Development

Boronic acids, including (3-Amino-5-nitrophenyl)boronic acid hydrochloride , are being explored for their potential in therapeutic development. Their interaction with various biological molecules makes them candidates for drug design and delivery systems .

Separation Technologies

The specific interaction with diols also enables the use of boronic acids in separation technologies. This is particularly useful in the purification of glycosylated products and other molecules that contain diol groups .

Material Chemistry

In material chemistry, boronic acids are important for the construction of polymers with reversible properties, building unique molecular architectures, and functionalization of nanostructures . This includes the development of boronate-functionalized monomers and their subsequent polymerization.

Carbohydrate Chemistry and Glycobiology

(3-Amino-5-nitrophenyl)boronic acid hydrochloride: plays a crucial role in carbohydrate chemistry and glycobiology. It is involved in the analysis, separation, protection, and activation of carbohydrates, which is fundamental for understanding carbohydrate-related biological processes .

Safety and Hazards

Propiedades

IUPAC Name |

(3-amino-5-nitrophenyl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O4.ClH/c8-5-1-4(7(10)11)2-6(3-5)9(12)13;/h1-3,10-11H,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMGONMBRVVKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586011 |

Source

|

| Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-5-nitrophenyl)boronic acid hydrochloride | |

CAS RN |

389621-79-8 |

Source

|

| Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

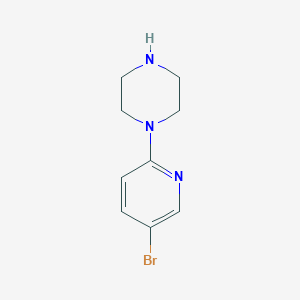

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)